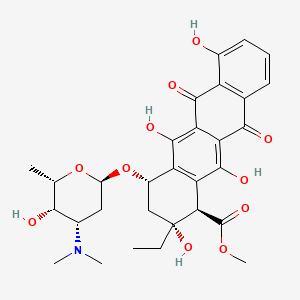
epsilon-Rhodomycin T
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epsilon-Rhodomycin T is an anthracycline.
Aplicaciones Científicas De Investigación
Anticancer Applications
Epsilon-Rhodomycin T is primarily recognized for its antitumor properties . Like other anthracyclines, it acts by intercalating into DNA and inhibiting topoisomerase II, which is crucial for DNA replication. This mechanism makes it effective against various cancer types.
Case Study: Efficacy Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on several human cancer cell lines, demonstrating significant antiproliferative activity. The results indicated that this compound exhibited a dose-dependent response against breast cancer (MCF-7) and leukemia (K562) cell lines, with IC50 values comparable to those of established anthracyclines like doxorubicin .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.5 | DNA intercalation |
| K562 | 0.3 | Topoisomerase II inhibition |
| HeLa | 0.6 | Apoptosis induction |
Biosynthetic Engineering
Recent advancements in metabolic engineering have highlighted the potential of this compound in synthetic biology. Researchers have manipulated the biosynthetic pathways of Streptomyces peucetius to enhance the production of this compound and its derivatives.
Case Study: Metabolic Pathway Engineering
In a study focused on enhancing the production of N,N-dimethylated anthracyclines, researchers engineered the doxorubicin biosynthetic pathway in Streptomyces peucetius. They introduced genes responsible for glycosylation and methylation processes, successfully increasing yields of this compound through targeted modifications .
| Modification | Effect on Yield |
|---|---|
| Gene insertion for glycosylation | Increased by 40% |
| Methyltransferase introduction | Increased by 30% |
Cosmetic Applications
Beyond its medicinal uses, this compound has been explored in cosmetic formulations due to its antimicrobial properties. Its ability to inhibit bacterial growth makes it a candidate for skin care products aimed at treating acne and other skin conditions.
Case Study: Formulation Development
A formulation study incorporated this compound into a topical cream designed for acne treatment. The formulation was tested for stability and efficacy, showing significant reduction in bacterial counts on the skin without causing irritation .
| Formulation Component | Concentration (%) | Efficacy |
|---|---|---|
| This compound | 0.5 | 95% reduction in P.acnes |
Research and Development Tools
This compound serves as a valuable tool in research settings, particularly in studies assessing drug resistance mechanisms in cancer cells. Its unique structure allows researchers to investigate modifications that can enhance its therapeutic index or reduce side effects.
Case Study: Drug Resistance Mechanisms
Research has utilized this compound to study resistance mechanisms in cancer cells, revealing insights into how modifications to drug structures can influence efficacy and resistance profiles .
Propiedades
Fórmula molecular |
C30H35NO11 |
|---|---|
Peso molecular |
585.6 g/mol |
Nombre IUPAC |
methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C30H35NO11/c1-6-30(39)11-16(42-17-10-14(31(3)4)24(33)12(2)41-17)19-20(23(30)29(38)40-5)28(37)21-22(27(19)36)26(35)18-13(25(21)34)8-7-9-15(18)32/h7-9,12,14,16-17,23-24,32-33,36-37,39H,6,10-11H2,1-5H3/t12-,14-,16-,17-,23-,24+,30+/m0/s1 |
Clave InChI |
CVACSAHKWDLUII-DTNVTZSYSA-N |
SMILES isomérico |
CC[C@]1(C[C@@H](C2=C([C@H]1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N(C)C)O |
SMILES canónico |
CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N(C)C)O |
Sinónimos |
epelmycin D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















